![molecular formula C15H19NO2 B2369177 Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287260-17-5](/img/structure/B2369177.png)
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(3-benzyl-1-bicyclo[111]pentanyl)acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate typically involves a multi-step process. One common method includes the strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane. This reaction involves the use of N-benzyl ketimines, [1.1.1]propellane, and pinacol boronates to generate benzylamine bicyclo[1.1.1]pentane pinacol boronates . The reaction conditions often require the presence of a palladium catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane structure allows for unique binding interactions with enzymes and receptors, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate
- Benzylamine bicyclo[1.1.1]pentane pinacol boronates
Uniqueness
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its specific bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and binding interactions compared to other similar compounds, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13(17)12(16)15-8-14(9-15,10-15)7-11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSVPLULRMBOLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
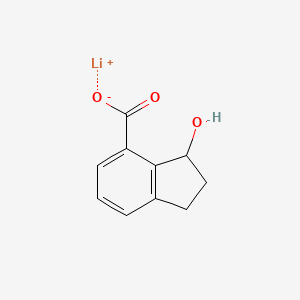
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)
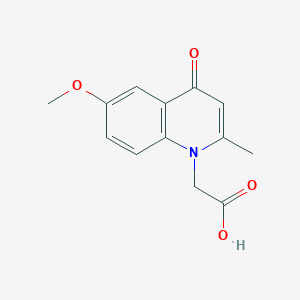
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
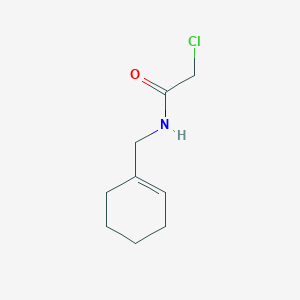
![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)
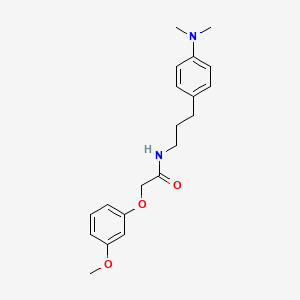
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2369105.png)
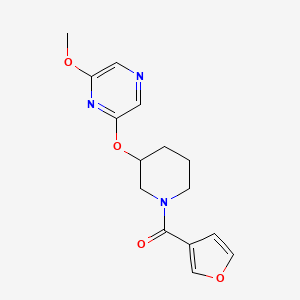
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)
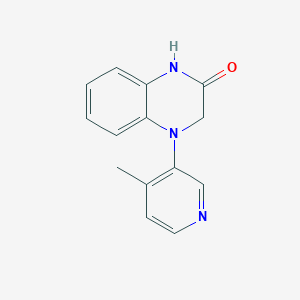
![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide](/img/structure/B2369111.png)
